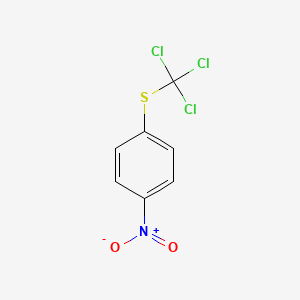
Trichloromethyl 4-nitrophenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloromethyl 4-nitrophenyl sulfide is an organosulfur compound with the molecular formula C7H4Cl3NO2S It is known for its unique chemical structure, which includes a trichloromethyl group attached to a 4-nitrophenyl sulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trichloromethyl 4-nitrophenyl sulfide typically involves the reaction of 4-nitrophenyl thiol with trichloromethyl reagents under controlled conditions. One common method includes the use of trichloromethyl chloroformate as a reagent, which reacts with 4-nitrophenyl thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trichloromethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The trichloromethyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trichloromethyl 4-nitrophenyl sulfide has diverse applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of trichloromethyl 4-nitrophenyl sulfide involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with a wide range of molecular targets and pathways .
Comparación Con Compuestos Similares
Trichloromethyl phenyl sulfide: Similar structure but lacks the nitro group.
Trichloromethyl 2-nitrophenyl sulfide: Similar structure with the nitro group in a different position.
Trichloromethyl 4-methylphenyl sulfide: Similar structure but with a methyl group instead of a nitro group
Uniqueness: The combination of these functional groups makes it a versatile compound in various chemical and biological contexts .
Propiedades
Número CAS |
713-66-6 |
|---|---|
Fórmula molecular |
C7H4Cl3NO2S |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1-nitro-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Clave InChI |
PBCJPHDFBOPCHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



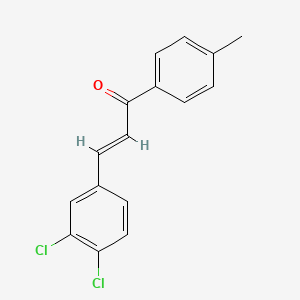
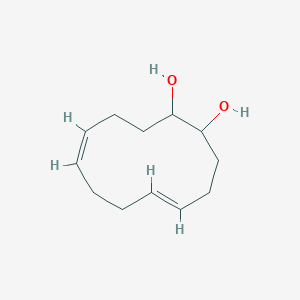

![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
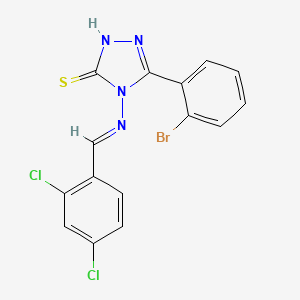
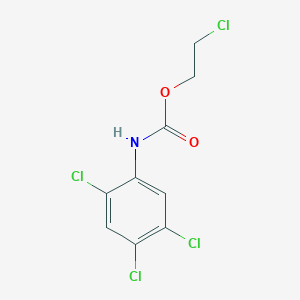
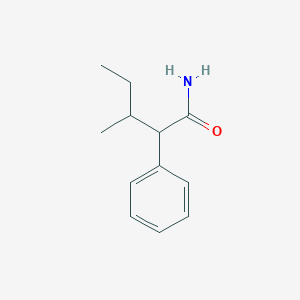

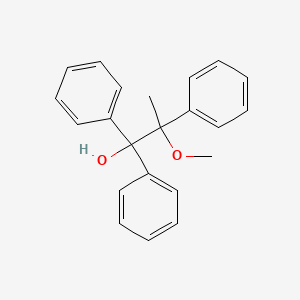

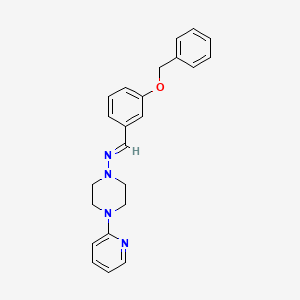
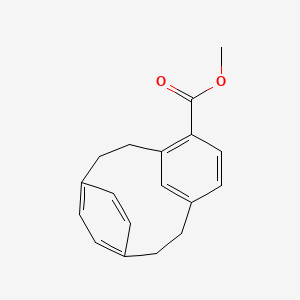
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962418.png)
